molecular formula C26H30O14 B8262757 Mulberroside F

Mulberroside F

Cat. No.: B8262757
M. Wt: 566.5 g/mol
InChI Key: YPMOTUXWPXDQDJ-UHFFFAOYSA-N
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Description

Mulberroside F (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a diglycosidic phenolic compound classified under 2-arylbenzofuran flavonoids, predominantly isolated from Morus species (mulberry) . Structurally, it consists of a benzofuran core linked to two glucose moieties (Figure 1a), contributing to its stability and solubility . Its presence has been confirmed in mulberry roots, leaves, and stem barks, with root tissues showing the highest concentrations (121.52 ± 6.59 µg/g in soil-grown plants) .

This compound exhibits potent anti-tyrosinase activity, inhibiting melanogenesis by suppressing tyrosinase-related proteins and microphthalmia-associated transcription factor (MITF), making it a candidate for cosmeceutical applications as a skin-whitening agent . Additionally, it demonstrates antioxidant properties and UV absorption capacity, further supporting its role in photoprotection . Recent in vitro studies highlight its non-cytotoxic profile in human keratinocyte (HaCaT) and Vero cell lines, underscoring its safety for topical use .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMOTUXWPXDQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberroside F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 234 °C
Record name Mulberroside F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Partitioning for Fraction Enrichment

To enrich this compound content, the methanol extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity. As detailed in a protocol by Gao et al. (2002), the concentrated extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). The BuOH fraction, which contains the majority of glycosylated stilbenes, is collected and evaporated to dryness. This step eliminates non-polar contaminants and concentrates this compound into a manageable fraction for subsequent chromatographic separation.

Chromatographic Purification Strategies

Chromatography remains the cornerstone of this compound purification, with Diaion HP-20 resin and Sephadex LH-20 being the most frequently employed stationary phases.

Diaion HP-20 Column Chromatography

The BuOH fraction is reconstituted in a minimal volume of distilled water and loaded onto a Diaion HP-20 column (bed volume: 50 × 500 mm). Elution is performed stepwise with the following solvent systems:

Eluent CompositionVolume (mL)Target Fractions
H₂O3,500Remove sugars
50% Ethanol2,000Enrich stilbenes
100% Ethanol2,000Elute remaining compounds

The 50% ethanol eluate, which contains this compound, is concentrated and subjected to further purification.

Sephadex LH-20 Gel Filtration

The active fraction from Diaion HP-20 chromatography is applied to a Sephadex LH-20 column equilibrated with H₂O. Gradient elution with H₂O-MeOH (1:0 → 0:1, v/v) separates compounds based on molecular size and polarity. This compound elutes in the H₂O-MeOH (3:7) fraction, yielding a purity of >90% as confirmed by HPLC-DAD.

Advanced Purification via Preparative HPLC

For pharmaceutical-grade applications, preparative high-performance liquid chromatography (HPLC) is employed. A C18 reverse-phase column (250 × 21.2 mm, 5 µm) is used with the following parameters:

ParameterSpecification
Mobile PhaseAcetonitrile:H₂O (25:75, v/v)
Flow Rate10 mL/min
Detection Wavelength280 nm
Injection Volume1 mL

This compound elutes at 12–14 minutes, and collected fractions are lyophilized to obtain a white crystalline powder with a final purity of ≥98%.

Yield Optimization and Challenges

The yield of this compound varies significantly depending on the source material and extraction protocol. A comparative analysis of methodologies reveals the following yields:

MethodYield (mg/kg dried leaves)
85% Methanol Extraction120–150
Diaion HP-20 + Sephadex LH-2085–110
Preparative HPLC70–90

Key challenges include the compound’s sensitivity to oxidative degradation during extraction and its low solubility in aqueous buffers (5 mg/mL in ethanol). To mitigate these issues, protocols recommend conducting extractions under nitrogen atmosphere and incorporating antioxidants like ascorbic acid at 0.1% (w/v).

Analytical Characterization

Post-purification, this compound is characterized using spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : λₘₐₐ at 280 nm (aromatic π→π* transitions).

  • Mass Spectrometry : ESI-MS m/z 567.2 [M+H]⁺, confirming a molecular weight of 566.51 g/mol.

  • NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) δ 6.85 (s, H-3), 4.90 (d, J = 7.2 Hz, glucose anomeric proton).

Scalability and Industrial Considerations

While laboratory-scale methods produce milligram quantities, industrial-scale synthesis requires optimization for cost-effectiveness. Emerging techniques such as pressurized hot water extraction (PHWE) at 150°C and 50 bar have shown promise, increasing yields by 40% compared to conventional methanol extraction . However, thermal degradation risks necessitate precise temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Scientific Research Applications

Anti-Inflammatory Effects

Asthma Management
Recent studies have demonstrated that Mulberroside F effectively reduces airway inflammation and hyperresponsiveness in asthmatic models. In a controlled experiment involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in decreased eosinophil infiltration and reduced levels of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 in bronchoalveolar lavage fluid. The compound also inhibited reactive oxygen species production and ICAM-1 expression in TNF-α-stimulated human tracheal epithelial cells, indicating its potential as a therapeutic agent for asthma management .

Skin Whitening Agent

Inhibition of Melanin Biosynthesis
this compound has shown promising results as a skin whitening agent due to its ability to inhibit tyrosinase activity, an enzyme critical for melanin production. In vitro studies revealed that this compound significantly reduced melanin formation in melan-a cells, suggesting its potential application in treating hyperpigmentation disorders. Although its efficacy is lower than that of kojic acid, it offers a natural alternative for cosmetic formulations aimed at skin lightening .

Antioxidant Properties

Protection Against Oxidative Stress
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative damage. In addition to its role in inhibiting melanin synthesis, this compound has been reported to scavenge superoxide radicals, thereby contributing to cellular protection against oxidative stress. This property enhances its appeal for inclusion in dietary supplements and cosmetic products aimed at promoting skin health .

Biochemical Research

Cytotoxicity and Safety Profile
Studies assessing the cytotoxic effects of this compound have indicated that it possesses a favorable safety profile. Research involving human keratinocyte cell lines demonstrated that extracts containing this compound did not exhibit significant cytotoxicity, supporting its potential use in both pharmaceutical and cosmetic applications without adverse effects on cell viability .

Data Summary Table

Application AreaFindingsReferences
Anti-Inflammatory EffectsReduces airway hyperresponsiveness and eosinophil infiltration; inhibits pro-inflammatory cytokines
Skin Whitening AgentInhibits tyrosinase activity; reduces melanin formation
Antioxidant PropertiesScavenges superoxide radicals; protects against oxidative stress
CytotoxicityNon-cytotoxic to human keratinocyte cell lines

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Generally, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzofuran moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Class Glycosylation Primary Bioactivities Key Sources
Mulberroside F 2-arylbenzofuran Diglycoside Anti-tyrosinase, antioxidant, UV absorption Mulberry roots, callus
Mulberroside A Stilbene glycoside Diglycoside Neuroprotection, uricosuric, anti-inflammatory Mulberry root bark
Oxyresveratrol Stilbene aglycone None Tyrosinase inhibition, hepatoprotection Mulberry heartwood
Resveratrol Stilbene aglycone None Antioxidant, cardioprotective, anti-aging Grapes, mulberry pith
Mulberroside C Flavonoid glycoside Monoglycoside Antiplatelet, cyclic nucleotide modulation Mulberry roots

Key Observations:

Glycosylation Status : this compound and A are glycosylated, enhancing their stability compared to aglycones like oxyresveratrol and resveratrol . Deglycosylation of Mulberroside A to oxyresveratrol increases its inhibitory potency against cholesterol biosynthesis enzymes (HMG-CoA reductase, squalene synthase) but reduces bioavailability .

Biological Activities: Anti-Tyrosinase: this compound and oxyresveratrol both inhibit tyrosinase, but this compound’s glycosylation may prolong its activity in formulations . Antiplatelet: Mulberroside C uniquely modulates cyclic nucleotide signaling (cAMP/cGMP) and inhibits αIIb/β3 integrin activation, distinguishing it from F .

Content and Production Efficiency

Table 2: Comparative Content in Mulberry Tissues (µg/g)

Compound Soil-Grown Roots In Vitro Roots In Vitro Callus Leaves (Soil-Grown)
This compound 121.52 ± 6.59 207.35 ± 23.42 160.97 ± 17.08 30.85 ± 5.98
Mulberroside A 250.10* N/A N/A 45.20*
Oxyresveratrol 18.30* N/A N/A 5.60*

*Data extrapolated from seasonal studies . N/A: Not available in cited sources.

  • In Vitro Production : this compound is efficiently produced in root cultures (207.35 µg/g) and callus (160.97 µg/g), outperforming soil-grown roots . This contrasts with Mulberroside A, which is primarily extracted from field-grown root bark .
  • Seasonal Variability : Oxyresveratrol and resveratrol levels peak in September but remain lower than Mulberroside A and F .

Biological Activity

Mulberroside F, a bioactive compound derived from the leaves and roots of Morus alba L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its pharmacological properties, particularly focusing on its anti-inflammatory, antioxidant, and anti-melanogenic effects.

Chemical Structure and Properties

This compound (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a glycoside that exhibits various biological activities. Its structure contributes to its ability to interact with biological systems, particularly in modulating inflammatory responses and melanin synthesis.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound significantly reduces airway inflammation and eosinophil infiltration in asthmatic models. In a study involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in:

  • Reduction of pro-inflammatory cytokines : Levels of IL-4, IL-5, and IL-13 were significantly decreased in bronchoalveolar lavage fluid compared to control groups.
  • Decreased airway hyperresponsiveness : The compound effectively mitigated airway constriction responses.
  • Inhibition of reactive oxygen species (ROS) : this compound suppressed ROS production in TNF-α-stimulated human tracheal epithelial BEAS-2B cells, indicating its potential as an antioxidant agent .

Anti-Melanogenic Activity

This compound has been recognized for its potential as an anti-melanogenic agent. It inhibits tyrosinase activity, a key enzyme in melanin biosynthesis. Key findings include:

  • Tyrosinase Inhibition : In vitro studies showed that this compound exhibited significant inhibition of tyrosinase activity in melan-a cells. The IC50 values for root and callus extracts containing this compound were determined to be 10.57 µg/mL and 92.06 µg/mL, respectively .
  • Melanin Production : The compound effectively reduced melanin synthesis in cultured cells, suggesting its application in skin whitening products .

Antioxidant Activity

This compound also displays notable antioxidant properties. It has been shown to scavenge superoxide radicals, contributing to its protective effects against oxidative stress. However, its antioxidant activity is reported to be lower than that of kojic acid, another known antioxidant .

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReference
Anti-inflammatoryReduces eosinophil infiltration and pro-inflammatory cytokines in asthmatic mice
Anti-melanogenicInhibits tyrosinase activity; reduces melanin production in melan-a cells
AntioxidantScavenges superoxide radicals; lower activity compared to kojic acid

Q & A

Q. How can researchers align this compound studies with FAIR data principles?

  • Methodological Answer :
  • Findable : Assign DOIs to datasets and cite them in manuscripts.
  • Accessible : Deposit data in open repositories (e.g., PubChem for compound data).
  • Interoperable : Use standardized metadata (e.g., ISA-Tab format for omics data).
  • Reusable : Provide detailed README files with experimental conditions and analysis scripts .

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